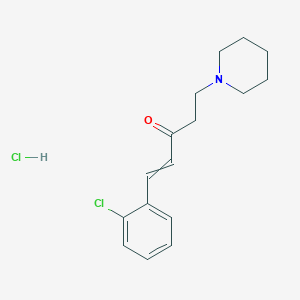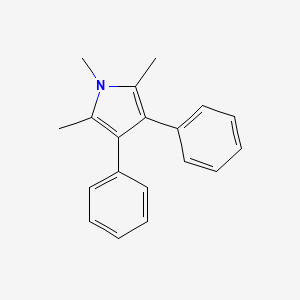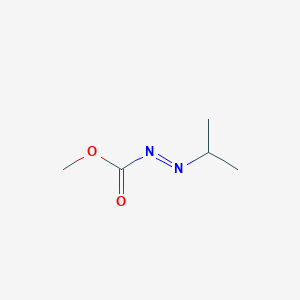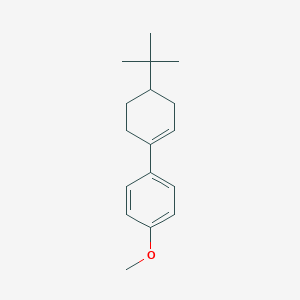
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate: is a chemical compound with the molecular formula C_10H_21NO_3 It is a derivative of 1,3-propanediol, which is a three-carbon diol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate and butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its ability to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research and drug development.
類似化合物との比較
1,3-Propanediol: A simple diol with similar structural features but lacking the carbamate group.
2,2-Diethyl-1,3-propanediol: A derivative of 1,3-propanediol with diethyl substitution.
Butylcarbamate: A compound with a similar carbamate group but different backbone structure.
Uniqueness: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate stands out due to its combination of diethyl substitution and carbamate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
25385-20-0 |
|---|---|
分子式 |
C13H26N2O4 |
分子量 |
274.36 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-4-7-8-15-12(17)19-10-13(5-2,6-3)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17) |
InChIキー |
HNVFEIFBCWEIOW-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OCC(CC)(CC)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



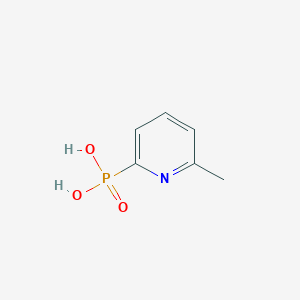
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
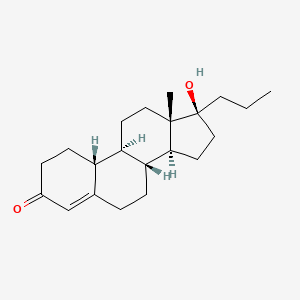
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
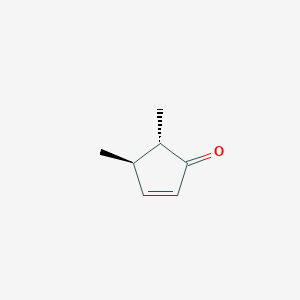
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
